Product packaging for Ethyladipoylazolamide(Cat. No.:CAS No. 138080-11-2)

Ethyladipoylazolamide

Cat. No.: B141702
CAS No.: 138080-11-2
M. Wt: 336.4 g/mol
InChI Key: SZVBGAZAIOIMDR-UHFFFAOYSA-N
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Description

Ethyladipoylazolamide (CAS 138080-11-2) is a chemical compound with the molecular formula C 10 H 16 N 4 O 5 S 2 . Early scientific literature indicates it belongs to a novel series of biscarbonylamides derived from 2-amino-1,3,4-thiadiazole-5-sulfonamide (2-ATS), which were historically studied for potential topical use . The presence of the sulfonamide group, a known pharmacophore, suggests potential for research into enzyme inhibition, particularly against carbonic anhydrase. Computed molecular properties indicate a complex structure with high polar surface area, which can be a valuable parameter for researchers investigating structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O5S2 B141702 Ethyladipoylazolamide CAS No. 138080-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O5S2/c1-2-19-8(16)6-4-3-5-7(15)12-9-13-14-10(20-9)21(11,17)18/h2-6H2,1H3,(H2,11,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBGAZAIOIMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160465
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138080-11-2
Record name Ethyladipoylazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138080112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyladipoylazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Ethyladipoylazolamide Chemical Reactivity

Elucidation of Reaction Mechanisms in Azolamide Derivatization.researchgate.netgoogle.com

The synthesis of azolamide derivatives, such as Ethyladipoylazolamide, typically involves the derivatization of a parent azolamide compound. This process is critical in tuning the molecule's physicochemical properties. The elucidation of the reaction mechanisms provides a foundational understanding of the synthesis process.

The formation of this compound is subject to both kinetic and thermodynamic controls, which dictate the reaction rate and the final product distribution at equilibrium. libretexts.org The reaction likely proceeds through the acylation of an azolamide with a derivative of adipic acid. The kinetic and thermodynamic parameters for such a reaction are influenced by factors including temperature, solvent, and the presence of catalysts. koreascience.krlidsen.com

While specific experimental data for this compound is not available, a representative reaction can be considered: the acylation of a generic azolamide with adipoyl chloride. The rate of this reaction is dependent on the concentration of both reactants. The thermodynamic feasibility is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes. mdpi.com

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Formation

ParameterValueConditions
Rate Constant (k)1.2 x 10⁻³ M⁻¹s⁻¹25°C, in aprotic solvent
Activation Energy (Ea)55 kJ/mol-
Enthalpy of Reaction (ΔH)-45 kJ/molExothermic
Entropy of Reaction (ΔS)-80 J/mol·KIncreased order in product
Gibbs Free Energy (ΔG)-21.2 kJ/molSpontaneous at 25°C

Note: The data in this table is hypothetical and serves to illustrate the typical parameters for such a reaction.

The reaction is generally exothermic (negative ΔH) due to the formation of a stable amide bond. The negative entropy change (ΔS) reflects the joining of two molecules into one, leading to a more ordered system. Despite the unfavorable entropy change, the reaction is typically spontaneous (negative ΔG) due to the significant negative enthalpy change. mdpi.com

For instance, in the synthesis of related sulfonamides like dorzolamide, the formation of key intermediates is a critical step that can be influenced by reaction conditions to achieve stereoselectivity. unibo.itjopcr.com The synthesis of acetazolamide (B1664987) itself involves a sulfonyl chloride intermediate, which is highly reactive towards amines. researchgate.net The pathway for the formation of this compound would likely involve the reaction of an azolamide with an activated form of adipic acid, such as adipoyl chloride or an adipic acid anhydride, proceeding through a nucleophilic acyl substitution mechanism. The azolamide's amine or a sufficiently nucleophilic nitrogen on the azole ring would act as the nucleophile.

Chemical Reactivity Studies of the Adipoyl Linkage in this compound.

The adipoyl linkage in this compound, being a dicarbonyl moiety, is a site of significant chemical reactivity. It can undergo reactions with both electrophiles and nucleophiles and is susceptible to degradation under certain conditions.

The adipoyl moiety contains two carbonyl groups, which are key centers for chemical reactions. The carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. libretexts.orgpurkh.com Conversely, the carbonyl oxygens possess lone pairs of electrons and can act as nucleophiles or bases, reacting with electrophiles such as protons. wikipedia.org

Electrophilic Reactivity: The carbonyl oxygens can be protonated under acidic conditions, which enhances the electrophilicity of the carbonyl carbons. This can facilitate nucleophilic attack on the carbonyl group.

Nucleophilic Reactivity: The carbonyl carbons are the primary sites for nucleophilic attack. A wide range of nucleophiles, including water, alcohols, and amines, can react at these centers, potentially leading to the cleavage of the adipoyl-azolamide bond. purkh.com The reactivity can be influenced by steric hindrance around the carbonyl groups.

Table 2: Reactivity Profile of the Adipoyl Moiety

Reactant TypeSite of ReactionPotential Products
Strong Nucleophile (e.g., OH⁻)Carbonyl CarbonCleavage to adipic acid and the azolamide
Weak Nucleophile (e.g., H₂O)Carbonyl CarbonSlow hydrolysis
Strong Electrophile (e.g., H⁺)Carbonyl OxygenProtonated intermediate, enhanced reactivity
Reducing Agent (e.g., NaBH₄)Carbonyl CarbonReduction to corresponding diol

Under acidic conditions, the carbonyl oxygen of the adipoyl linkage is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding the parent azolamide and adipic acid.

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-N bond, again producing the azolamide and the adipate (B1204190) salt. The rate of hydrolysis is dependent on the pH and temperature of the solution. nih.gov

Influence of Molecular Structure on Reaction Pathways and Selectivity.researchgate.net

Steric factors also play a crucial role. The bulkiness of the azolamide moiety can hinder the approach of nucleophiles to the adjacent carbonyl group of the adipoyl linker, potentially leading to regioselective reactions at the less hindered carbonyl group. In derivatization reactions, the choice of derivatizing agent can be critical for achieving high sensitivity and selectivity in analytical methods. scienceopen.comresearchgate.netumsb.ac.idnih.gov For instance, the use of pentafluorobenzyl bromide has been shown to be effective for the derivatization of sulfonamides for GC-MS analysis. researchgate.net

Photochemical Reactivity Studies of Azolamide Systems, including Electron Donor-Acceptor (EDA) Interactions

The investigation into the photochemical reactivity of azolamide systems, such as this compound, is a critical area of research for understanding their stability, degradation pathways, and potential for light-induced applications. This section delves into the fundamental principles governing the interaction of these compounds with light, with a particular focus on the formation and behavior of electron donor-acceptor (EDA) complexes.

The photochemical reactivity of a compound is a measure of its ability to undergo a chemical reaction upon absorbing light energy. pcimag.com For many organic molecules, including those with nitrogen-containing heterocyclic rings like azolamides, this reactivity is often mediated by the formation of an excited state. The nitrogen atoms in organic molecules are known to readily participate in donor-acceptor interactions by donating an electron from their lone pair. nih.gov This process can be initiated or enhanced by the absorption of photons.

Upon irradiation, an azolamide molecule can be promoted to an electronically excited state. In this state, it is a more potent electron donor or acceptor than in its ground state. The presence of suitable electron-accepting or donating species in the vicinity can lead to the formation of an EDA complex. nih.gov These complexes are characterized by a weak, reversible association in the ground state, which upon light absorption, can lead to electron transfer to generate radical ions, initiating subsequent chemical reactions. nih.gov

The formation and reactivity of these EDA complexes are central to understanding the photochemical behavior of azolamide systems. The efficiency of these processes is dependent on several factors, including the specific chemical structure of the azolamide, the nature of the interacting species (the donor or acceptor), the solvent polarity, and the wavelength of the incident light.

Detailed Research Findings

Studies on related heterocyclic systems demonstrate that upon photoexcitation, intramolecular or intermolecular electron transfer can occur. In the context of an EDA complex, the azolamide can donate an electron to an acceptor molecule. The resulting radical cation of the azolamide and the radical anion of the acceptor can then undergo various reactions, such as fragmentation, rearrangement, or reaction with other molecules in the medium, like oxygen or solvent.

The quantum yield of a photochemical reaction is a critical parameter that quantifies the efficiency of the process. It is defined as the number of moles of a reactant consumed or a product formed per mole of photons absorbed. The quantum yields for the degradation of azolamide systems in the presence of different electron acceptors can provide valuable insights into the reaction mechanisms.

To illustrate the photochemical reactivity of a representative azolamide system, consider the data presented in the following tables. These tables summarize findings from hypothetical photochemical experiments designed to probe the EDA interactions of an azolamide compound.

Table 1: Photophysical Properties of a Representative Azolamide in Different Solvents

SolventAbsorption Maximum (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Emission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)
Hexane28012,5003500.15
Acetonitrile (B52724)28513,0003650.08
Methanol28813,2003700.05

The data in Table 1 indicates a slight red-shift in the absorption and a more significant red-shift in the fluorescence emission maxima with increasing solvent polarity. This solvatochromism is indicative of a more polar excited state compared to the ground state, which is a common feature for molecules undergoing charge transfer upon excitation. The decrease in fluorescence quantum yield in more polar solvents suggests that non-radiative decay pathways, possibly including intersystem crossing to the triplet state or electron transfer to the solvent, become more efficient.

Table 2: Quantum Yields for the Photochemical Degradation of a Representative Azolamide in the Presence of Various Electron Acceptors

Electron AcceptorConcentration of Acceptor (M)Wavelength of Irradiation (nm)Quantum Yield of Degradation (Φd)
None-2800.002
1,4-Dicyanobenzene0.012800.05
1,2,4,5-Tetracyanobenzene0.012800.12
Oxygen (saturated)-2800.015

The results in Table 2 clearly demonstrate the role of electron acceptors in promoting the photochemical degradation of the azolamide. The quantum yield of degradation is significantly higher in the presence of known electron acceptors like 1,4-dicyanobenzene and 1,2,4,5-tetracyanobenzene compared to when no acceptor is present. The stronger electron acceptor, 1,2,4,5-tetracyanobenzene, leads to a higher quantum yield, which is consistent with the principles of EDA-mediated photoreactions. The increased degradation in the presence of oxygen suggests that it can also act as an electron acceptor, leading to the formation of reactive oxygen species that contribute to the degradation of the azolamide.

These findings underscore the importance of considering the photochemical reactivity of azolamide systems, particularly in environments where they may be exposed to light and interacting chemical species. The formation of EDA complexes appears to be a key mechanistic pathway driving their photochemical transformations. Further research, including transient absorption spectroscopy, could provide more direct evidence for the formation and decay of the radical ions involved in these processes.

Computational Chemistry and Theoretical Studies on Ethyladipoylazolamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.com It is particularly useful for calculating reactivity descriptors that help predict how a molecule will interact with others. DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgaps.org

For Ethyladipoylazolamide, DFT calculations would focus on key parameters that describe its reactivity. These calculations, typically performed using specific functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-311G(d,p)), reveal the distribution of electrons and the energetic landscape of the molecule. nih.gov This information is crucial for understanding its function as an enzyme inhibitor, where interactions are highly specific.

A hypothetical data table based on typical DFT calculations for similar sulfonamide derivatives is presented below.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical)Generated html

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orgyoutube.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive. For a drug molecule like this compound, the HOMO-LUMO gap provides insight into its charge transfer capabilities and its ability to interact with the active site of its target enzyme, carbonic anhydrase. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound in Chemical Environments

A molecule's three-dimensional shape, or conformation, is crucial to its biological activity. nih.gov Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. This compound, with its flexible ethyl and adipoyl chains, can adopt numerous conformations.

Conformational Analysis helps to determine the most energetically favorable shapes, which are likely to be the most populated and biologically relevant. nih.gov

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of atoms and molecules over time. By placing this compound in a simulated environment, such as water or a lipid bilayer, MD can predict its dynamic behavior, flexibility, and how it interacts with its surroundings. This is essential for understanding how the drug might behave in the body, approach its target enzyme, and pass through biological membranes.

Theoretical Prediction of Chemical Reactivity and Selectivity

These descriptors provide a general overview of a molecule's reactivity. nih.gov

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). This index is particularly useful for predicting how a drug molecule might interact with a biological target.

A hypothetical data table based on the values from Table 1 is presented below.

Table 2: Global Reactivity Descriptors for this compound (Hypothetical)Generated html

While global descriptors describe the molecule as a whole, local indicators pinpoint specific reactive sites within the molecule. nih.gov

Fukui Functions : These functions indicate which atoms in a molecule are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. This is vital for understanding the specific interactions between this compound and the amino acid residues in the active site of carbonic anhydrase.

Molecular Electrostatic Surface Potential (MESP) : The MESP map is a visual representation of the electrostatic potential on the surface of a molecule. It shows regions of positive potential (electron-poor, typically colored blue) and negative potential (electron-rich, typically colored red). This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are the primary forces governing drug-receptor binding. For this compound, the MESP would highlight the negatively charged sulfonamide group, which is known to coordinate with the zinc ion in the active site of carbonic anhydrase.

Through this multi-faceted computational approach, a detailed profile of this compound's chemical nature can be constructed, guiding further research and development of this and similar compounds for therapeutic applications.

Computational Approaches for Exploring the Chemical Space of Azolamide Derivatives

The exploration of the chemical space for azolamide derivatives, including this compound, is a critical step in the discovery of novel therapeutic agents with improved properties. Computational chemistry provides a powerful toolkit to navigate this vast landscape of potential molecular structures, enabling the identification of promising candidates prior to their synthesis and experimental testing. frontiersin.orgnih.gov

One of the primary computational strategies involves the generation of virtual libraries of azolamide derivatives. These libraries can be created through combinatorial chemistry principles, where different functional groups and structural motifs are systematically varied. nih.gov The resulting collection of virtual molecules can then be subjected to a variety of in silico screening methods to assess their potential as, for example, carbonic anhydrase inhibitors.

High-Throughput Virtual Screening and Molecular Docking

High-throughput virtual screening (HTVS) is a key technique used to rapidly assess large virtual libraries of compounds. frontiersin.org A crucial component of HTVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a specific target protein. For azolamide derivatives, the target is often a specific isoform of carbonic anhydrase. The docking process calculates a score that estimates the binding affinity between the ligand and the protein's active site. This allows for the ranking of derivatives and the prioritization of those with the most favorable predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are another important computational tool. nih.gov These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of known azolamide derivatives with measured inhibitory activities, a QSAR model can be developed to predict the activity of new, untested derivatives. This approach helps in understanding which molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are crucial for the desired biological effect.

Interactive Data Table: Predicted Docking Scores of Azolamide Derivatives

Below is a hypothetical table illustrating the kind of data that would be generated from a molecular docking study of various azolamide derivatives against a carbonic anhydrase target.

DerivativeMolecular FormulaPredicted Docking Score (kcal/mol)Key Interacting Residues
Acetazolamide (B1664987)C4H6N4O3S2-7.5His94, His96, His119, Thr199
This compound C12H18N4O5S2 -8.2 His94, His96, Val121, Leu198
MethazolamideC5H8N4O3S2-7.8His94, His96, His119, Thr200
DorzolamideC10H16N2O4S3-8.5His94, His96, Thr199, Pro202

Note: The data in this table is illustrative and does not represent actual experimental results.

Computational Modeling of Reaction Transition States and Pathways for this compound Synthesis

Computational modeling is not only pivotal in drug discovery but also in understanding and optimizing the chemical synthesis of compounds like this compound. Quantum chemical calculations, in particular, offer deep insights into reaction mechanisms, allowing for the characterization of transition states and the elucidation of reaction pathways. rsc.orgnih.gov

The synthesis of sulfonamides is a key chemical transformation in the preparation of many carbonic anhydrase inhibitors. nih.gov Computational methods can be applied to model the steps involved in sulfonamide formation, such as the reaction between a sulfonyl chloride and an amine.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of a chemical reaction. researchgate.net This allows for the identification of energy minima, which correspond to reactants, intermediates, and products, as well as saddle points, which represent the transition states. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that determines the reaction rate.

By mapping out the entire reaction pathway, chemists can gain a detailed understanding of the mechanism at an atomic level. This knowledge can be used to predict the feasibility of a proposed synthetic route, identify potential byproducts, and design catalysts to improve reaction efficiency and selectivity. nih.gov For the synthesis of this compound, computational modeling could be used to investigate the key bond-forming steps, providing valuable information for optimizing reaction conditions.

Molecular Dynamics Simulations of Reaction Intermediates

In addition to static quantum chemical calculations, molecular dynamics (MD) simulations can be used to study the behavior of reaction intermediates in solution. acs.orgnih.gov MD simulations provide a dynamic picture of how molecules move and interact over time, taking into account the effects of the solvent and temperature. This can be particularly useful for understanding reactions that occur in a complex environment.

Interactive Data Table: Calculated Activation Energies for a Hypothetical Sulfonamide Synthesis Step

The following table provides an example of how computational chemistry can be used to compare the activation energies of different synthetic routes.

Reaction StepReactantsProposed CatalystCalculated Activation Energy (kcal/mol)
Sulfonamide FormationAdipoyl chloride, Ethyl-amino-azolamideNone25.3
Sulfonamide FormationAdipoyl chloride, Ethyl-amino-azolamidePyridine (B92270)18.7
Sulfonamide FormationAdipoyl chloride, Ethyl-amino-azolamideDMAP15.2

Note: The data in this table is illustrative and does not represent actual experimental results.

Derivatives and Analogues of Ethyladipoylazolamide in Chemical Research

Systematic Structural Modifications of the Azolamide Moiety

The azolamide moiety, a heterocyclic sulfonamide, is a critical component for modulation. Its structure offers multiple sites for modification, including the heterocyclic ring itself and the substituents attached to it.

The term "azolamide" typically refers to a five-membered heterocyclic ring containing at least one nitrogen atom and a sulfonamide group. The specific heteroatoms in the ring significantly influence the compound's properties. Heterocyclic compounds are fundamental in medicinal chemistry and materials science due to their diverse structures and functionalities. nih.govresearchgate.net The 1,3,4-thiadiazole (B1197879) ring, as seen in the well-known carbonic anhydrase inhibitor acetazolamide (B1664987), is a common scaffold. researchgate.net Research has shown that this ring system is electron-deficient due to the electron-withdrawing nature of the nitrogen atoms, making it susceptible to nucleophilic attack and a versatile base for creating diverse derivatives. researchgate.net

Table 1: Comparison of Heterocyclic Rings for Azolamide Moiety

Heterocyclic Ring Key Features Potential Influence on Properties
1,3,4-Thiadiazole Contains sulfur and two nitrogen atoms; electron-deficient. researchgate.net Weakly basic; stable aromatic system. researchgate.net
1,2,4-Triazole Contains three nitrogen atoms. Enhanced hydrogen bonding potential; varied metabolic stability.
1,3,4-Oxadiazole Contains oxygen and two nitrogen atoms. Can participate in different non-covalent interactions compared to thiadiazole. nih.gov

This table is generated based on the principles of heterocyclic chemistry and is for illustrative purposes.

The chemical properties of the azolamide ring can be further modified by introducing various substituents. The systematic variation of these substituents allows for a detailed investigation of structure-property relationships. nih.gov The type of substituent (electron-donating or electron-withdrawing) and its position on the ring can have a profound impact on the molecule's acidity, solubility, and electronic distribution. nih.govmdpi.com

For example, adding electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -F) groups, can increase the acidity of the sulfonamide proton. Conversely, electron-donating groups, like methyl (-CH3) or methoxy (B1213986) (-OCH3), can decrease its acidity. These modifications are often quantified using Hammett substituent constants (σ), which correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. nih.gov Quantum chemical calculations, such as those using density functional theory (DFT), can also predict how substituents will affect molecular properties like the azo-hydrazone tautomeric equilibrium in related dye systems. nih.gov

Table 2: Predicted Effects of Substituents on Azolamide Properties

Substituent Type Position on Ring Predicted Effect on Acidity (pKa) of Sulfonamide Predicted Effect on Lipophilicity
-Cl Electron-Withdrawing C5 Decrease (more acidic) Increase
-CH3 Electron-Donating C5 Increase (less acidic) Increase
-NO2 Strongly Electron-Withdrawing C5 Significant Decrease Slight Increase

This is an interactive table based on established principles of physical organic chemistry for illustrative purposes.

Exploration of Diverse Aliphatic Linkers (e.g., Ethyloxaloylazolamide, Ethylsuccinylazolamide)

The adipoyl moiety in Ethyladipoylazolamide serves as a six-carbon aliphatic linker. Varying the length and rigidity of this linker is a key strategy for creating analogues. Replacing the adipoyl group with shorter dicarboxylic acid derivatives like succinoyl (four carbons) or oxaloyl (two carbons) would lead to Ethylsuccinylazolamide and Ethyloxaloylazolamide, respectively.

Table 3: Comparison of Aliphatic Linkers

Linker Name Structure Number of Carbon Atoms Relative Flexibility
Oxaloyl -CO-CO- 2 Low
Succinoyl -CO-(CH2)2-CO- 4 Moderate
Adipoyl -CO-(CH2)4-CO- 6 High

This is an interactive data table created for comparative purposes.

Synthesis and Characterization of Novel Adipoyl-Containing Compounds

The synthesis of adipoyl-containing compounds typically involves the use of adipic acid or its more reactive derivatives, such as adipoyl chloride. A common synthetic route involves reacting adipoyl chloride with two different nucleophiles in a stepwise manner. For instance, in the synthesis of an this compound, one acid chloride function of adipoyl chloride could be reacted with an appropriate azolamide precursor, followed by reaction of the second acid chloride with ethanol (B145695) to form the ethyl ester.

Alternatively, polyesters containing adipoyl units can be synthesized through the polycondensation of adipic acid with diols, such as polyethylene (B3416737) glycols, often in the presence of an acid catalyst. researchgate.net

Once synthesized, these novel compounds are rigorously characterized using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. For example, in adipoyl-containing polymers, characteristic signals for the methylene (B1212753) protons of the adipoyl chain appear around δ 1.60 and 2.3 ppm. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band around 1700 cm⁻¹ would confirm the C=O (carbonyl) stretch of the ester and amide groups within the adipoyl linker.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Development of Chiral Derivatives and Asymmetric Synthesis Strategies for Azolamides

The introduction of chirality into molecules can lead to derivatives with distinct properties, a principle of paramount importance in pharmaceutical development. nih.gov Chiral derivatives of this compound could be created by introducing a stereocenter in the azolamide ring, the aliphatic linker, or a substituent.

Asymmetric synthesis is the preferred method for producing enantiomerically pure compounds, as it avoids the need for resolving a racemic mixture. nih.gov Key strategies for the asymmetric synthesis of azolamides could include:

Use of Chiral Auxiliaries : A temporary chiral group can be attached to the substrate to direct a stereoselective reaction, after which it is removed. hilarispublisher.com

Chiral Catalysis : A small amount of a chiral catalyst (either a metal complex or an organocatalyst) is used to produce large quantities of an optically active product. nih.govhilarispublisher.com This is a highly efficient method for creating chiral molecules. chim.itrsc.org

Racemization-Free Coupling Reagents : In the synthesis of more complex derivatives, such as peptide conjugates, specialized coupling reagents are used to form amide bonds without scrambling the stereochemistry of existing chiral centers. rsc.org

The development of these strategies is a continuous area of research, aiming to provide efficient and highly selective methods for constructing complex chiral molecules. nih.gov

Structure-Reactivity Relationship Studies within the this compound Chemical Series

Structure-reactivity relationship (SRR) studies aim to systematically correlate changes in molecular structure with changes in chemical reactivity. nih.gov For the this compound series, this involves synthesizing a library of analogues with systematic variations (as described in sections 5.1 and 5.2) and measuring their reactivity in specific chemical reactions.

For example, the rate of hydrolysis of the ethyl ester could be measured for a series of derivatives with different substituents on the azolamide ring. A Hammett plot could then be constructed by plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ). nih.gov A linear relationship would provide a quantitative measure of how electronic effects transmitted from the azolamide ring influence the reactivity at the distant ester group. Such studies are crucial for understanding reaction mechanisms and for designing molecules with a desired reactivity profile. nih.govnih.gov These investigations provide fundamental insights into how electronic and steric effects propagate through the molecular framework.

Table of Mentioned Compounds

Compound Name
This compound
Ethyloxaloylazolamide
Ethylsuccinylazolamide
Acetazolamide
Adipic acid
Adipoyl chloride
Glutaric acid

Advanced Analytical Approaches in the Study of Ethyladipoylazolamide

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of novel chemical entities is fundamental to understanding their structure, purity, and behavior. For a compound such as Ethyladipoylazolamide, a multi-faceted approach employing various advanced spectroscopic techniques is essential for unambiguous structural elucidation and detailed analysis. These methods provide complementary information that, when pieced together, offers a complete molecular picture.

Multidimensional Nuclear Magnetic Resonance (NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For a molecule with the complexity of this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but multidimensional (2D) NMR experiments are crucial for definitive assignment of all proton and carbon signals and for elucidating the connectivity of atoms.

Key 2D NMR techniques used in the study of this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in tracing the proton-proton correlations within the ethyl group and along the adipoyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is critical for connecting the different structural fragments of this compound, for instance, linking the ethyl group to the adipoyl chain and the adipoyl chain to the azolamide ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationProposed Assignment
1.25t3H-CH₂CH₃
1.60m4H-CO-CH₂-CH₂ -CH₂ -CH₂-CO-
2.30t4H-CO-CH₂ -CH₂-CH₂-CH₂ -CO-
4.15q2H-O-CH₂ -CH₃
7.80s1HAzole ring CH
11.50s1HSulfonamide NH

Illustrative ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmProposed Assignment
14.2-CH₂CH₃
24.5-CO-CH₂-CH₂ -CH₂ -CH₂-CO-
34.0-CO-CH₂ -CH₂-CH₂-CH₂ -CO-
61.0-O-CH₂ -CH₃
145.0Azole ring C
168.0Azole ring C=N
173.5C =O (Ester)
175.0C =O (Amide)

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. longdom.orgnih.gov This technique is highly sensitive and provides unequivocal confirmation of the molecular formula.

For this compound, HRMS analysis, often coupled with a chromatographic separation technique like HPLC (LC-MS), would be performed. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique that would likely be used to generate the molecular ion.

Hypothetical HRMS Data for this compound (C₁₀H₁₅N₅O₄S):

Calculated Monoisotopic Mass: 301.0845 Da

Observed [M+H]⁺: 302.0918 Da

Tandem mass spectrometry (MS/MS) experiments are also conducted to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing the constituent parts of the molecule.

Plausible Fragmentation Pattern of this compound [M+H]⁺:

m/zProposed Fragment
257.10[M+H - C₂H₅O]⁺
229.10[M+H - C₂H₅O - CO]⁺
156.05[Adipoyl-azolamide fragment]⁺
114.07[Adipoyl fragment]⁺

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scitepress.orgnih.gov These techniques are excellent for identifying the functional groups present in a compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. mdpi.com Strong dipole moment changes during vibration lead to strong IR absorption bands. youtube.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). youtube.com Vibrational modes that cause a change in the polarizability of the molecule are Raman active. youtube.com

Characteristic Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3300-3400MediumWeakN-H stretch (sulfonamide)
2850-3000StrongStrongC-H stretch (aliphatic)
1735StrongMediumC=O stretch (ester)
1680StrongMediumC=O stretch (amide)
1500-1600MediumStrongC=N, C=C stretch (azole ring)
1350 & 1160StrongMediumSO₂ stretch (sulfonamide)

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. khanacademy.org It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In this compound, the azolamide ring and the carbonyl groups of the adipoyl chain constitute the primary chromophores.

The UV-Vis spectrum of this compound would be recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and measuring its absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound. This technique can also be used to study the formation of complexes if this compound were to interact with metal ions or other molecules. nih.gov

Hypothetical UV-Vis Data for this compound:

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Electronic Transition
Ethanol27512,500π → π* (Azole ring)
Ethanol2208,000n → π* (Carbonyls)

Chromatographic Techniques for Isolation, Purification, and Reaction Monitoring

Chromatographic techniques are essential for the separation, isolation, and purification of compounds, as well as for monitoring the progress of chemical reactions. longdom.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used technique in this regard. tezu.ernet.in

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

HPLC is a high-resolution chromatographic technique used to separate the components of a mixture. nih.gov For this compound, a reverse-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Purity Assessment: HPLC is the standard method for determining the purity of a synthesized compound. A sample of this compound would be injected into the HPLC system, and the resulting chromatogram would show a major peak corresponding to the compound and potentially minor peaks for any impurities. The purity is typically calculated based on the relative area of the main peak.

Reaction Monitoring: HPLC is also invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Typical HPLC Method Parameters for this compound Analysis:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time ~8.5 minutes

This robust analytical methodology, combining advanced spectroscopic and chromatographic techniques, is crucial for the complete and accurate characterization of this compound, ensuring its structural integrity and purity for any subsequent studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is instrumental in the analysis of volatile byproducts and unreacted starting materials, ensuring the purity of the final product and optimizing reaction conditions.

The synthesis of sulfonamides can sometimes involve side reactions leading to the formation of volatile impurities. nih.gov GC-MS, with its high separation efficiency and sensitive detection, can effectively separate these byproducts from the main compound and provide their mass spectra for structural elucidation. For instance, in novel electrochemical methods for sulfonamide synthesis, GC-MS has been used to identify radical adducts, confirming the generation of specific reactive intermediates. acs.org While specific volatile byproducts for the synthesis of this compound are not extensively documented in publicly available literature, a hypothetical analysis could target compounds such as those listed in the table below.

Table 1: Hypothetical Volatile Compounds in this compound Synthesis Monitored by GC-MS

Compound Retention Time (min) Key Mass Fragments (m/z) Potential Origin
Pyridine (B92270) 5.2 79, 52, 39 Catalyst/Base
Diethyl Ether 3.1 74, 59, 45, 31 Solvent
Unreacted Acyl Chloride Precursor 12.5 Varies based on structure Incomplete reaction
Thermal Degradation Product 1 15.8 Varies based on structure Side reaction at elevated temperatures

This table is for illustrative purposes and shows the type of data that would be generated.

The general approach for analyzing sulfonamides by GC-MS may involve a derivatization step, such as methylation, to increase the volatility of the analyte. nih.gov The resulting derivatives can then be efficiently separated on a capillary GC column and identified based on their characteristic mass spectra.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. springernature.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a pharmaceutical compound like this compound.

For this compound, an X-ray crystallographic study would provide the precise coordinates of each atom in the molecule, confirming its covalent structure and stereochemistry. It would also reveal the packing of the molecules in the crystal, highlighting any intermolecular hydrogen bonds involving the sulfonamide and amide groups, which would influence its melting point and dissolution characteristics.

Table 2: Illustrative Crystallographic Data for a Sulfonamide Compound (based on Acetazolamide)

Parameter Illustrative Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.318
b (Å) 9.065
c (Å) 9.430
α (°) 105.44
β (°) 98.59
γ (°) 100.42
Volume (ų) 416.9
Z 2

This data is for the related compound acetazolamide (B1664987) and serves to illustrate the type of information obtained from X-ray crystallography. rsc.org

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ and operando spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful process analytical technologies (PAT) that allow for the real-time monitoring of chemical reactions as they occur, without the need for sample extraction. europeanpharmaceuticalreview.commdpi.com These non-destructive methods provide continuous data on the concentration of reactants, intermediates, and products, offering a deeper understanding of reaction kinetics and mechanisms. youtube.comyoutube.com

In the synthesis of this compound, in situ FTIR spectroscopy could be employed to follow the progress of the reaction by monitoring the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product. For example, the consumption of an acyl chloride precursor could be tracked by the decrease in the intensity of its carbonyl stretching band, while the formation of the amide linkage in this compound would be evidenced by the growth of a new amide I band at a specific frequency. researchgate.net

Table 3: Potential FTIR Vibrational Frequencies for Monitoring this compound Synthesis

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Change During Reaction
Acyl Chloride (reactant) C=O stretch ~1800 Decrease
Amine (reactant) N-H bend ~1600 Decrease
Amide (product) C=O stretch (Amide I) ~1680 Increase
Sulfonamide (present in reactant and product) S=O asymmetric stretch ~1350 May shift slightly

This table is illustrative and presents the type of spectroscopic data used for real-time reaction monitoring.

Similarly, Raman spectroscopy, which is highly sensitive to changes in molecular polarizability, can provide complementary information. horiba.com It is particularly useful for monitoring reactions in aqueous media and for characterizing the solid-state form of the product as it crystallizes. By providing real-time data, these in situ techniques enable precise control over reaction parameters, leading to improved yield, purity, and consistency of the final this compound product.

Theoretical Applications and Future Directions in Ethyladipoylazolamide Research

Ethyladipoylazolamide as a Model Chemical Probe for Mechanistic Interrogation in Complex Systems

The field of chemical biology utilizes small molecules to study and manipulate biological systems, and this compound presents a theoretical framework for such a tool. imedpub.com As a model chemical probe, its utility would lie in its distinct structural components: the ethyladipoyl chain and the azolamide headgroup. These features could allow for the systematic investigation of molecular interactions within complex biological environments. The adipoyl moiety, with its flexible carbon chain, could be modified to explore binding pockets of proteins, while the azolamide core, a class of compounds known for specific biological activities, could be tailored to interact with particular enzymatic targets.

In systems biology, which integrates diverse data to understand biological phenomena, chemical probes like this compound could be used to perturb specific pathways. nih.gov By observing the downstream effects of this perturbation, researchers can build more accurate models of cellular networks. nih.gov The ability to synthesize a library of this compound derivatives with varied chain lengths and functional groups on the azolamide ring would be crucial for dissecting structure-activity relationships and elucidating the mechanisms of action in intricate biological systems. nih.govsemanticscholar.orgnih.gov

Design Principles for Next-Generation Azolamide-Based Research Tools

The development of new research tools based on the azolamide scaffold would be guided by established principles of medicinal chemistry and tool compound design. A primary consideration is the structure-activity relationship (SAR), which dictates how modifications to a molecule's structure affect its biological activity. nih.govsemanticscholar.orgnih.gov For instance, studies on acetazolamide-based inhibitors have shown that altering substituents on the azolamide ring can significantly impact their inhibitory potency and selectivity. nih.gov

Future design principles for azolamide-based tools would also incorporate computational and experimental hybrid approaches. nih.gov This iterative cycle of computational prediction and experimental validation can accelerate the optimization of properties such as binding affinity and specificity. nih.gov The integration of computational design can enhance the precision of protein engineering and speed up the creation of novel therapeutic and research agents. mdpi.com

Key Design Considerations for Azolamide-Based Research Tools:

Design PrincipleRationale
Modularity The synthesis should allow for the easy exchange of the acyl chain and modifications to the azolamide ring, enabling the rapid generation of a diverse chemical library.
Target Specificity Computational modeling can be used to predict interactions with target proteins, guiding the design of more selective compounds and reducing off-target effects.
Biophysical Properties The lipophilicity and solubility of the molecule can be fine-tuned by altering the length and functionality of the ethyladipoyl chain to ensure appropriate cellular permeability and distribution.
Incorporation of Reporter Tags For visualization and tracking purposes, fluorescent dyes or affinity tags could be appended to the molecule, allowing for its localization within cells and tissues to be monitored.

Integration of Artificial Intelligence and Machine Learning in Rational Chemical Synthesis Design for Azolamides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by enabling more efficient and predictable synthetic planning. researchgate.net For a molecule like this compound, AI algorithms can analyze vast datasets of chemical reactions to predict the most efficient synthetic routes, optimal reaction conditions, and potential byproducts. researchgate.net This data-driven approach can significantly reduce the time and resources required for an otherwise labor-intensive process. researchgate.net

Machine learning models can also be trained to predict the properties of novel azolamide derivatives, allowing for the in silico screening of virtual libraries before any compounds are synthesized in the lab. nih.gov This predictive power is particularly valuable for designing molecules with specific desired characteristics, such as enhanced binding affinity or improved metabolic stability. nih.gov Furthermore, AI can assist in the discovery of novel catalysts and reagents that can improve the efficiency and sustainability of the synthesis process. researchgate.net

Exploring Novel Chemical Transformations Inspired by the this compound Structure

The unique combination of functional groups within the this compound structure provides a platform for exploring novel chemical transformations. The adipoyl backbone, for example, could serve as a template for developing new methods of C-H bond activation, a key area of research in organic chemistry. The presence of two carbonyl groups offers opportunities for selective transformations and the synthesis of more complex molecular architectures.

The azolamide moiety, a heterocyclic system, is also ripe for chemical exploration. Novel methods for the functionalization of the thiadiazole ring could lead to the development of new classes of compounds with unique biological activities. The sulfonamide linkage is a common motif in medicinal chemistry, and developing new ways to form this bond under milder and more efficient conditions would be a significant advancement.

Potential Chemical Transformations:

Structural MoietyPotential TransformationApplication
Adipoyl ChainSelective C-H functionalizationIntroduction of new functional groups to modulate biological activity.
Carbonyl GroupsAsymmetric catalysisSynthesis of chiral derivatives to study stereospecific interactions.
Thiadiazole RingLate-stage functionalizationRapid diversification of the azolamide core to explore a wider chemical space.
Sulfonamide LinkageNovel coupling reactionsDevelopment of more efficient and sustainable methods for synthesizing sulfonamides.

Advancements in Sustainable Synthesis Methodologies for Complex Organic Compounds, including this compound

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize their environmental impact. researchgate.net For a compound like this compound, a sustainable synthesis would prioritize the use of renewable feedstocks, reduce the number of synthetic steps, and minimize waste generation. researchgate.netsolubilityofthings.com

One of the key strategies in green chemistry is the use of catalysis. solubilityofthings.comsolubilityofthings.com Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. solubilityofthings.com For the synthesis of this compound, the development of catalysts for the key bond-forming reactions would be a major step towards a more sustainable process. Another important aspect is the choice of solvent. The use of greener solvents, such as water or bio-based solvents, can significantly reduce the environmental footprint of a chemical synthesis. iipseries.org

Green Chemistry Approaches for this compound Synthesis:

Green Chemistry PrincipleApplication to this compound Synthesis
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product. solubilityofthings.com
Use of Renewable Feedstocks Exploring the use of bio-based starting materials for the synthesis of the adipoyl chain. solubilityofthings.com
Catalysis Employing catalytic methods for the formation of the amide and sulfonamide bonds to improve efficiency and reduce waste. solubilityofthings.comsolubilityofthings.com
Safer Solvents and Auxiliaries Utilizing water or other environmentally benign solvents in the synthesis process. iipseries.org
Design for Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. solubilityofthings.com
Waste Prevention Developing one-pot or tandem reactions to minimize the number of purification steps and reduce waste generation. nih.gov

Q & A

Q. What are the established methodologies for synthesizing and characterizing Ethyladipoylazolamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or cyclization, under controlled conditions (e.g., inert atmosphere, specific catalysts). Characterization requires a combination of spectroscopic techniques (e.g., NMR for structural elucidation, HPLC for purity assessment) and physicochemical analyses (e.g., melting point, solubility profiling). Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, reaction time) and validating results against reference standards. Cross-referencing with prior literature is critical to confirm identity and purity .
Common Characterization Techniques
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
X-ray Crystallography

Q. How should researchers prioritize physicochemical properties of this compound during preliminary studies?

  • Methodological Answer : Focus on properties directly impacting biological activity and stability, such as logP (lipophilicity), pKa (ionization potential), and thermal stability (via Differential Scanning Calorimetry). Use computational tools (e.g., molecular docking) to predict bioavailability and correlate with experimental data. Document deviations from predicted values to refine hypotheses .

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Methodological Answer : Employ Boolean search terms in databases like PubMed and SciFinder, filtering for peer-reviewed articles (2000–2025). Prioritize studies with robust experimental designs (e.g., controlled trials, mechanistic analyses). Use citation-tracking tools to identify knowledge gaps, such as understudied metabolic pathways or contradictory results. Organize findings thematically (e.g., synthesis, toxicity, applications) to map existing evidence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analyses to evaluate variability across studies, focusing on differences in experimental conditions (e.g., cell lines, dosage regimes). Replicate key experiments under standardized protocols, controlling for variables like solvent choice and incubation time. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of discrepancies. Cross-validate findings with orthogonal assays (e.g., in vitro vs. in vivo models) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) are ideal for quantifying EC50/IC50 values. Apply bootstrapping to assess confidence intervals and mitigate small-sample bias. For multi-factorial experiments, use factorial ANOVA to isolate compound-specific effects from interaction variables. Open-source tools like R or Python’s SciPy package facilitate reproducible analysis .

Q. How should multi-phase studies be designed to investigate this compound’s mechanism of action?

  • Methodological Answer : Divide the study into:
  • Phase 1 : In silico screening (molecular dynamics simulations) to identify target proteins.
  • Phase 2 : In vitro assays (e.g., enzyme inhibition, receptor binding) to validate targets.
  • Phase 3 : In vivo models to assess pharmacokinetics and off-target effects.
    Ensure blinding and randomization in later phases to reduce bias. Use longitudinal data analysis to track time-dependent effects .

Q. What methodologies ensure reproducibility in this compound research across laboratories?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw data in open repositories (e.g., Zenodo) with detailed metadata.
  • Standardize protocols using platforms like Protocols.io .
  • Include negative controls and reference compounds in all assays.
    Collaborate with external labs for inter-laboratory validation, documenting procedural deviations meticulously .

Methodological Considerations Table

Research Stage Key Tools/Methods Evidence-Based Best Practices
Synthesis & PurificationReflux systems, column chromatographyValidate purity via ≥2 orthogonal techniques
Bioactivity ScreeningHigh-throughput screening assaysUse blinded analysis to reduce observer bias
Data AnalysisR/Python for statistical modelingPre-register analysis plans to avoid HARKing
PublicationPRISMA guidelines for systematic reviewsDifferentiate novel findings from prior work

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.